molecular formula C18H12FNO4 B2584073 9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 861208-09-5

9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B2584073
CAS RN: 861208-09-5
M. Wt: 325.295
InChI Key: BOVAFWYGUCKIPR-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, also known as 4-fluoro-9-phenyl-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one, is a heterocyclic compound containing a quinoline-furo[3,4-b]quinoline moiety. It has been studied for its potential applications in the fields of organic chemistry, medicinal chemistry, and drug design.

Scientific Research Applications

Efficient Synthesis and Anticancer Potential

A notable application involves the synthesis of analogs with potential anticancer activity. For instance, the catalyst-free synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which are novel analogues of podophyllotoxins, demonstrates a methodology that offers new chemical libraries for screening anticancer activities. This approach is highlighted by its excellent yields, short reaction times, simple workup procedures, and minimal environmental impact (Tuanjie Li et al., 2015).

Synthesis of Scaffolds for Antitumor Drug Discovery

Another application is the development of synthetic γ-lactone- and γ-lactam-fused 1-methylquinolin-4(1H)-ones for antitumor drug discovery. Rapid access to novel scaffolds exploiting the γ-lactone-fused chloroquinoline previously synthesized demonstrates the potential for creating bioisosteres with antitumor properties (Raphaël Labruère et al., 2013).

Eco-Compatible Synthesis

The eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 is another significant application. This process emphasizes the use of environmentally friendly methods to synthesize compounds with potential utility in various domains, including materials science and pharmacology (Diksha Bhardwaj et al., 2019).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from 6 H -[2]-benzopyrano[4,3-c]quinolin-6-one and 2,3-diphenyl furo-[3,2- c ]-quinolin-4-(5 H )-one highlights the versatility of these compounds in creating new molecules with potential biological activity. This research underscores the utility of these compounds in expanding the chemical space available for the development of new drugs and materials (V. Mulwad and M. Lohar, 2003).

properties

IUPAC Name

8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6,16,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVAFWYGUCKIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-fluorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

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